molecular formula C17H16FNO B4826595 2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B4826595
M. Wt: 269.31 g/mol
InChI Key: WELCEBNCYZYYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a synthetic organic compound that features a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Two Moieties: The final step involves coupling the indole and fluorophenyl groups through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
  • 2-(4-bromophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
  • 2-(4-methylphenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-12-10-14-4-2-3-5-16(14)19(12)17(20)11-13-6-8-15(18)9-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCEBNCYZYYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 6
2-(4-fluorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.